molecular formula C12H20O B15259475 2-Cyclopentyl-3-(propan-2-yl)cyclopropane-1-carbaldehyde

2-Cyclopentyl-3-(propan-2-yl)cyclopropane-1-carbaldehyde

Cat. No.: B15259475
M. Wt: 180.29 g/mol
InChI Key: RBUOVBUHWFMBTJ-UHFFFAOYSA-N
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Description

2-Cyclopentyl-3-(propan-2-yl)cyclopropane-1-carbaldehyde is an organic compound that belongs to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons with carbon atoms arranged in a ring structure. This compound features a cyclopentyl group, a propan-2-yl group, and a cyclopropane ring with an aldehyde functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopentyl-3-(propan-2-yl)cyclopropane-1-carbaldehyde can be achieved through various synthetic routes. One common method involves the cyclopropanation of an appropriate alkene precursor using reagents such as diazomethane or Simmons-Smith reagents. The reaction conditions typically include the use of a catalyst, such as a transition metal complex, and may require specific temperature and pressure conditions to optimize the yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized catalysts and reaction conditions. The process may also include purification steps such as distillation or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopentyl-3-(propan-2-yl)cyclopropane-1-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Various nucleophiles such as amines, alcohols, or thiols

Major Products Formed

    Oxidation: Carboxylic acids

    Reduction: Primary alcohols

    Substitution: Compounds with new functional groups replacing the aldehyde

Scientific Research Applications

2-Cyclopentyl-3-(propan-2-yl)cyclopropane-1-carbaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Cyclopentyl-3-(propan-2-yl)cyclopropane-1-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The cyclopropane ring may also contribute to the compound’s reactivity and interactions with biological targets.

Comparison with Similar Compounds

Similar Compounds

    Cyclopentane: A simple cycloalkane with a five-membered ring.

    Cyclopropane: A three-membered ring cycloalkane.

    Cyclohexane: A six-membered ring cycloalkane.

Uniqueness

2-Cyclopentyl-3-(propan-2-yl)cyclopropane-1-carbaldehyde is unique due to its combination of a cyclopentyl group, a propan-2-yl group, and a cyclopropane ring with an aldehyde functional group. This unique structure imparts specific chemical and biological properties that distinguish it from other cycloalkanes.

Properties

Molecular Formula

C12H20O

Molecular Weight

180.29 g/mol

IUPAC Name

2-cyclopentyl-3-propan-2-ylcyclopropane-1-carbaldehyde

InChI

InChI=1S/C12H20O/c1-8(2)11-10(7-13)12(11)9-5-3-4-6-9/h7-12H,3-6H2,1-2H3

InChI Key

RBUOVBUHWFMBTJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1C(C1C2CCCC2)C=O

Origin of Product

United States

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